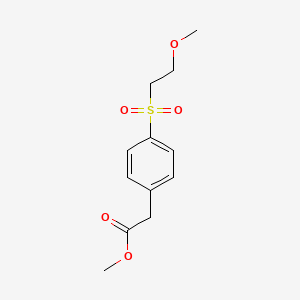

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate

Description

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is a synthetic organic compound characterized by a phenylacetate backbone with a 2-methoxyethylsulfonyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₅S (molecular weight: 296.32 g/mol).

Properties

IUPAC Name |

methyl 2-[4-(2-methoxyethylsulfonyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c1-16-7-8-18(14,15)11-5-3-10(4-6-11)9-12(13)17-2/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLQOQZGVHBLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Substituted Phenylacetic Acid Derivatives

A common approach begins with 4-(2-methoxyethylthio)phenylacetic acid or a related precursor, which is oxidized to the corresponding sulfone. The 2-methoxyethylsulfonyl group is introduced by oxidation of the thioether using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

- Oxidation Conditions : Typically performed at mild temperatures (around 20–30°C) with controlled addition of oxidants like 35% hydrogen peroxide to avoid over-oxidation or by-product formation.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) is used to monitor the reaction progress and ensure complete conversion with minimal impurities.

Esterification of 4-(2-Methoxyethylsulfonyl)phenylacetic Acid

Once the sulfonylated acid is obtained, esterification to the methyl ester is carried out using acid-catalyzed methanolysis:

- Reagents : Methanol and a catalytic amount of concentrated sulfuric acid.

- Conditions : Refluxing the mixture for extended periods (e.g., 16 hours) to drive the reaction to completion.

- Workup : After cooling, the reaction mixture is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase is dried and concentrated to yield the methyl ester product.

Purification

- Extraction and Washing : Multiple extractions with ethyl acetate and washes with water remove residual acids and impurities.

- Drying : Anhydrous sodium sulfate is used to dry the organic phase.

- Concentration : Evaporation under reduced pressure yields the crude ester.

- Optional Purification : Recrystallization or chromatography can be applied for higher purity.

Representative Experimental Procedure and Data

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonylation (oxidation) | 4-(2-methoxyethylthio)phenylacetic acid, H2O2 (35%), 20–30°C, 1–3 h | Conversion to 4-(2-methoxyethylsulfonyl)phenylacetic acid monitored by HPLC |

| Esterification | 4-(2-methoxyethylsulfonyl)phenylacetic acid, methanol, conc. H2SO4, reflux 16 h | Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate obtained with near quantitative yield |

| Workup | Neutralization with NaHCO3, extraction with ethyl acetate, drying over Na2SO4, evaporation | Pure methyl ester isolated as a colorless oil or solid |

- Aromatic protons: δ 7.9–7.5 ppm (doublets, 4H)

- Methylene adjacent to sulfonyl: δ ~3.5–4.0 ppm (multiplet)

- Methoxy group: δ ~3.3–3.5 ppm (singlet)

- Methyl ester: δ ~3.7 ppm (singlet)

Comparative Analysis of Preparation Routes

| Aspect | Sulfonylation + Esterification Route | Alternative Routes (e.g., Direct Sulfonylation) |

|---|---|---|

| Reaction Complexity | Moderate; involves oxidation and esterification | Potentially simpler but risk of side reactions |

| Yield | High (up to 100% in esterification step) | Variable, depending on sulfonylation efficiency |

| Purity | High, with proper workup and purification | May require extensive purification |

| Scalability | Good, established protocols available | May require optimization for scale |

| Reaction Time | Longer (e.g., 16 h reflux for esterification) | Potentially shorter but less controlled |

Insights from Patents and Literature

- Patents describing related sulfonylated phenylacetates emphasize the importance of controlled oxidation and acid-catalyzed esterification to maximize yield and purity while minimizing by-products.

- The use of mild oxidation conditions (e.g., hydrogen peroxide at 20–30°C) and stepwise acid addition reduces side reactions and improves product quality.

- Direct crystallization of the methyl ester from solvents such as isopropyl acetate can facilitate purification and isolation.

Summary and Recommendations

The preparation of methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is effectively achieved by:

- Oxidizing the corresponding 2-methoxyethylthio precursor to the sulfone under mild conditions.

- Esterifying the resulting sulfonylated acid with methanol in the presence of sulfuric acid under reflux.

- Employing careful workup and purification steps to obtain high-purity product.

This method benefits from well-established reaction conditions, high yields, and scalability suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxyethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxyethylsulfonyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

- Sulfonyl vs. Hydroxyl/Ether Groups : The sulfonyl group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to hydroxyl () or ether substituents (). This enhances stability toward electrophilic substitution but may increase susceptibility to nucleophilic attack .

- Methoxyethyl vs.

Biological Activity

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHOS

- Molecular Weight : 270.30 g/mol

- CAS Number : 144058-32-1

The exact mechanism of action for Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is not fully elucidated. However, it is suggested that the sulfonyl group may play a critical role in its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

1. Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical cancer) | 15.0 | Induces apoptosis |

| MCF-7 (Breast cancer) | 20.5 | Inhibits cell proliferation |

| A549 (Lung cancer) | 18.0 | Cell cycle arrest |

These findings suggest that Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate may also exhibit similar anticancer activities.

2. Anti-inflammatory Activity

Studies indicate that compounds containing sulfonyl groups can modulate inflammatory pathways. Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

3. Agrochemical Applications

The compound may serve as an active ingredient in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics suggest it could effectively target specific biochemical pathways in pests, enhancing crop protection.

Case Study: Anticancer Screening

A study published in ResearchGate examined the anticancer activity of various methyl phenyl acetates, including derivatives similar to Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate. The study reported significant cytotoxic effects on several cancer cell lines, reinforcing the potential for further development as a therapeutic agent against cancer.

Research Findings on Mechanisms

Research has indicated that compounds with similar structures may interact with chymotrypsin-like elastase family members, which are involved in protein hydrolysis and could be targeted for therapeutic interventions in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Start with nucleophilic substitution of 4-bromophenylacetic acid derivatives with 2-methoxyethylsulfonyl groups, followed by esterification using methanol and acid catalysts (e.g., H₂SO₄) .

- Optimize reaction parameters: Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to enhance sulfonation efficiency. Monitor progress via TLC or HPLC .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the sulfonyl and ester moieties. Compare chemical shifts with analogous sulfone derivatives .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents .

- Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can SHELXL and ORTEP-III resolve crystallographic ambiguities in this sulfone-containing compound?

- Methodology :

- SHELXL Refinement : Input X-ray diffraction data (e.g., .hkl files) and refine anisotropic displacement parameters for sulfur and oxygen atoms. Use the TWIN command if twinning is detected .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess positional disorder in the methoxyethylsulfonyl group. Overlay multiple models to validate bond angles and distances .

Q. What strategies address discrepancies between NMR data and X-ray crystallography results?

- Methodology :

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational flexibility (e.g., rotation of the sulfonyl group) that may explain differences in solution vs. solid-state structures .

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian09) with experimental data to identify dominant conformers .

Q. How can hydrogen bonding patterns be analyzed using graph set analysis for this compound?

- Methodology :

- Extract hydrogen bond metrics (donor-acceptor distances, angles) from crystallographic data. Use the Etter formalism to classify motifs (e.g., ) and correlate with solubility properties .

Q. What experimental designs are effective for studying biological interactions (e.g., receptor binding)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips and measure binding kinetics () at varying compound concentrations .

- Molecular Docking : Use AutoDock Vina to predict binding poses of the sulfonyl group in receptor active sites. Validate with mutagenesis studies .

Q. How can computational methods predict the impact of the sulfonyl group on pharmacokinetics?

- Methodology :

- ADMET Prediction : Use SwissADME to compute logP, solubility, and blood-brain barrier penetration. Compare with non-sulfonylated analogs to isolate the sulfonyl group’s effects .

- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

Q. How to optimize purification methods for solubility challenges posed by the methoxyethylsulfonyl group?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.